molecular formula C18H16BrF2N7S B4540906 N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No. B4540906
M. Wt: 480.3 g/mol
InChI Key: TZGXLQCAOMLBQP-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in material science. Its structure incorporates elements of pyrazole and thiadiazole, both of which are known for their significance in medicinal chemistry and materials engineering.

Synthesis Analysis

The synthesis of compounds related to this chemical involves cyclization reactions and the use of catalysts such as manganese(II) nitrate, which facilitates the formation of thiadiazole rings from substituted thiosemicarbazide or thiohydrazide through the loss of H2O or H2S molecules (Dani et al., 2013).

Molecular Structure Analysis

Single crystal X-ray data and density functional theory (DFT) studies offer insights into the geometrical parameters of related compounds, highlighting intramolecular and intermolecular hydrogen bonding and crystalline stability. These studies show that negative HOMO and LUMO energy values indicate the stability of the molecules (Dani et al., 2013).

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF2N7S/c1-11-15(19)16(17(20)21)26-28(11)10-14-23-24-18(29-14)22-13-7-8-27(25-13)9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGXLQCAOMLBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 5
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

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